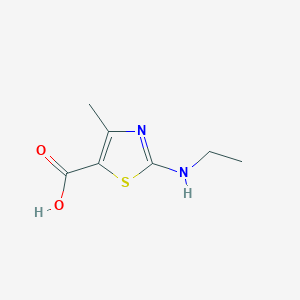

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCWFYCMZBNCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360613 | |

| Record name | 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162651-09-4 | |

| Record name | 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162651-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is based on established chemical principles for the modification of thiazole derivatives, ensuring a high probability of success in a laboratory setting. This document outlines the synthetic strategy, a detailed experimental protocol, and expected outcomes.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The N-alkylation of this scaffold allows for the exploration of structure-activity relationships, making compounds like this compound valuable targets for synthesis. This guide details a reliable and efficient two-step synthesis beginning with the commercially available ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. The proposed methodology involves a reductive amination followed by ester hydrolysis.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps from ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate:

-

Reductive Amination: The initial step involves the N-ethylation of the starting material via a reductive amination reaction with acetaldehyde. This method is highly selective for the exocyclic amino group, minimizing the formation of byproducts from alkylation of the endocyclic nitrogen. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

-

Ester Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | C₇H₁₀N₂O₂S | 186.23 | Solid | 162-165 |

| This compound | C₇H₁₀N₂O₂S | 186.23 | Solid | Not available |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate

This procedure is based on a general method for reductive amination of 2-aminothiazoles.

-

Reaction Setup: To a solution of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) in a round-bottom flask, add acetaldehyde (1.5 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1).

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Isolation of Product: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid (HCl). A precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies of the synthetic steps.

Caption: Logical flow of the synthesis process.

Conclusion

This technical guide provides a robust and detailed methodology for the synthesis of this compound. The proposed route, utilizing a selective reductive amination followed by a standard ester hydrolysis, is expected to be high-yielding and scalable. This document serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient production of this and related thiazole derivatives for further investigation.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document provides a comprehensive overview of the known and predicted physicochemical properties of this specific compound, a plausible synthetic route, and a discussion of the general biological activities associated with this class of molecules.

Core Physicochemical Properties

General Information

| Property | Value | Source |

| CAS Number | 162651-09-4 | |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Physical Form | Solid | |

| Canonical SMILES | CCNc1nc(C)c(s1)C(=O)O | |

| InChI | InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| InChIKey | IKCWFYCMZBNCKA-UHFFFAOYSA-N |

Predicted Physicochemical Data

Due to the limited availability of experimental data, the following table summarizes key physicochemical properties predicted by computational models. These values are estimates and should be used as a guide for experimental design.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Data for the related compound 4-methylthiazole-5-carboxylic acid is 287 °C (dec.).[3] |

| Boiling Point | Not available | Data for the related compound 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid is not available.[4] |

| Aqueous Solubility | Low | Predicted based on the presence of both hydrophobic (ethyl, methyl, thiazole ring) and hydrophilic (carboxylic acid, amino) groups. |

| pKa | ~4-5 (acidic), ~2-3 (basic) | The carboxylic acid group is expected to have a pKa in the typical range for carboxylic acids. The thiazole ring nitrogens and the exocyclic amino group contribute to the basic pKa. |

| LogP | ~1.5 - 2.5 | The octanol-water partition coefficient suggests moderate lipophilicity. |

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of the thiazole core of the target molecule is the Hantzsch thiazole synthesis .[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the likely starting materials would be ethyl 2-chloroacetoacetate and N-ethylthiourea, followed by hydrolysis of the resulting ester.

General Experimental Protocol (adapted from Hantzsch Thiazole Synthesis):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylthiourea and a suitable solvent (e.g., ethanol, methanol, or a mixture of tetrahydrofuran and water).[7]

-

Addition of α-Haloketone: Slowly add a stoichiometric equivalent of ethyl 2-chloroacetoacetate to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

-

Ester Hydrolysis: The resulting ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.

-

Purification: The final product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Caption: General workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

Specific biological activity data or identified signaling pathways for this compound are not available in the current scientific literature. However, the broader class of 2-aminothiazole derivatives is known to exhibit a wide range of biological activities.

Derivatives of 2-aminothiazole have been reported to possess:

-

Antimicrobial activity: Including antibacterial and antifungal properties.[1]

-

Anticancer activity: Some derivatives have shown antiproliferative effects on various cancer cell lines.[8]

-

Anti-inflammatory activity: Certain thiazole derivatives have demonstrated anti-inflammatory properties.[9]

The biological activity of these compounds is highly dependent on the nature and position of the substituents on the thiazole ring. For instance, the structure-activity relationship (SAR) studies on related compounds suggest that modifications at the 2-amino and 5-carboxy positions can significantly influence their therapeutic potential.[8][9]

Due to the absence of specific data for the target compound, a signaling pathway diagram cannot be provided. Research into the specific biological targets and mechanisms of action for this compound is required to elucidate its potential therapeutic applications.

Caption: Structure-Activity Relationship (SAR) logic for thiazole derivatives.

Conclusion

This compound is a compound of interest within the broader family of biologically active thiazole derivatives. While specific experimental data on its physicochemical properties and biological activity are scarce, this guide provides a foundational understanding based on available information and computational predictions. The outlined synthetic methodology, based on the well-established Hantzsch thiazole synthesis, offers a reliable route for its preparation. Further experimental investigation is necessary to fully characterize this compound and explore its potential as a lead for drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-甲基噻唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scribd.com [scribd.com]

- 6. synarchive.com [synarchive.com]

- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide on 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 162651-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a member of the 2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules with a broad range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols for its precursor, and an exploration of the potential biological activities based on related structures. While specific experimental data for this compound is limited in publicly available literature, this guide aims to serve as a valuable resource for researchers by consolidating existing knowledge and outlining potential avenues for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This information has been compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 162651-09-4 | |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | O=C(O)C1=C(C)N=C(NCC)S1 | |

| InChI | 1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| InChIKey | IKCWFYCMZBNCKA-UHFFFAOYSA-N |

Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Ethyl 2-amino-4-methylthiazole-5-carboxylate (Precursor Synthesis)

The following protocol is adapted from a patented method and represents a common approach for synthesizing the 2-aminothiazole core structure.

Materials:

-

Ethanol

-

Ethyl acetoacetate

-

Thiourea

-

Sodium carbonate

-

Ethyl 2-chloroacetoacetate

-

Sodium hydroxide solution

-

Hydrochloric acid (for pH adjustment if necessary)

Procedure: [1]

-

Prepare a solution of ethyl acetoacetate in ethanol with a mass fraction of 10-35%.

-

To this solution, add thiourea and a catalytic amount of sodium carbonate (weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate to be used in the next step is 0.01-0.1).

-

Heat the mixture to 40-55 °C.

-

Slowly add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

-

After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.

-

Distill off a portion of the solvent and then cool the reaction mixture to room temperature to allow for filtration of any solids.

-

Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide solution while stirring.

-

The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, will precipitate.

-

Collect the solid by filtration and dry under vacuum.

Proposed N-Ethylation and Ester Hydrolysis

N-Ethylation (General Procedure): The N-ethylation of the primary amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate could be achieved using a suitable ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a non-nucleophilic base like sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or acetonitrile). The reaction would likely require heating to proceed at a reasonable rate.

Ester Hydrolysis (General Procedure): The final step would involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can typically be accomplished by heating the ester in the presence of an aqueous base (e.g., sodium hydroxide or potassium hydroxide) in a co-solvent like ethanol or methanol, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

Potential Biological Activities and Mechanism of Action

While there is no specific biological data available for this compound, the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

Anticancer Activity: Many 2-aminothiazole derivatives have been investigated as potential anticancer agents. For example, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib and showed high antiproliferative potency on human K563 leukemia cells.[2][3]

Antimicrobial Activity: The 2-aminothiazole scaffold is a key component in several antimicrobial drugs. Novel thiazole-based chalcones synthesized from a derivative of the target compound, 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone, have demonstrated promising antimicrobial properties.[4]

Anti-inflammatory Activity: The anti-inflammatory potential of 2-aminothiazole derivatives has also been reported in the literature.

The mechanism of action for these biological activities is diverse and dependent on the specific substitutions on the thiazole ring. For anticancer activity, inhibition of various kinases is a common mechanism. The antimicrobial activity can stem from the inhibition of essential bacterial enzymes or disruption of the cell wall.

Caption: A general workflow for the biological evaluation of the target compound.

Future Research Directions

Given the limited specific data on this compound, several avenues for future research are apparent:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis of the title compound should be developed and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).

-

Comprehensive Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify its potential therapeutic applications, focusing on anticancer, antimicrobial, and anti-inflammatory activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the ethylamino group, the methyl group at position 4, and the carboxylic acid at position 5 would provide valuable insights into the SAR.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the specific molecular targets and signaling pathways involved would be crucial for its development as a potential therapeutic agent.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific data on this molecule is currently lacking, this guide provides a framework for its synthesis and biological evaluation based on the extensive research conducted on related 2-aminothiazole derivatives. Further investigation into this compound is warranted to explore its potential as a novel therapeutic agent.

References

- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. library.dmed.org.ua [library.dmed.org.ua]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Novel Thiazole Derivatives

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the methodologies for elucidating the structure of novel thiazole derivatives. This whitepaper provides in-depth experimental protocols, structured data presentation, and visual workflows to streamline the process of characterizing these pharmaceutically significant compounds.

Thiazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise determination of their molecular structure is a critical and indispensable step in the drug discovery and development pipeline, as it dictates their physicochemical properties and biological function. This guide outlines the key analytical techniques and experimental workflows for the unambiguous structure elucidation of novel thiazole derivatives.

Core Analytical Techniques for Structural Characterization

The structural elucidation of newly synthesized thiazole derivatives relies on a combination of powerful analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are employed to provide a comprehensive understanding of the molecular framework.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the constitution of a molecule in solution.[4] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to establish through-bond connectivity.

Key NMR Experiments:

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in a molecule.

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.[5][6][7] Fragmentation patterns observed in the mass spectrum can offer additional structural clues.[8][9]

X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for structure determination as it provides a definitive three-dimensional model of the molecule in the solid state.[4] This technique yields precise information on bond lengths, bond angles, and absolute stereochemistry, confirming the connectivity and conformation established by NMR and MS.[10][11][12]

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of a novel thiazole derivative typically follows a logical progression of experiments.

Data Presentation: Spectroscopic and Crystallographic Data

For clarity and comparative purposes, all quantitative data should be summarized in structured tables. Below are examples of how to present NMR and X-ray crystallographic data for a hypothetical novel thiazole derivative.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Position | δ ¹³C (ppm) | δ ¹H (ppm, multiplicity, J in Hz) |

| 2 | 168.5 | - |

| 4 | 148.7 | - |

| 5 | 109.1 | 7.20 (s, 1H) |

| C=O | 164.8 | - |

| NH | - | 10.19 (bs, 1H) |

| Phenyl-C1' | 133.0 | - |

| Phenyl-C2'/C6' | 129.0 | 7.90 (m, 2H) |

| Phenyl-C3'/C5' | 128.0 | 7.56-7.66 (m, 2H) |

| Phenyl-C4' | 131.8 | 7.44-7.49 (m, 1H) |

| Chloro-Phenyl-C1'' | 135.9 | - |

| Chloro-Phenyl-C2'' | 124.1 | 7.77 (t, J = 1.8 Hz, 1H) |

| Chloro-Phenyl-C3'' | 134.7 | - |

| Chloro-Phenyl-C4'' | 126.2 | 7.26-7.32 (m, 2H) |

| Chloro-Phenyl-C5'' | 130.0 | - |

| Chloro-Phenyl-C6'' | 127.4 | - |

| Data is hypothetical and based on similar structures reported in the literature.[13] |

Table 2: X-ray Crystallographic Data

| Parameter | Value |

| Empirical formula | C₁₂H₁₂N₄OS₂ |

| Formula weight | 292.38 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.486 |

| R-factor (%) | 4.5 |

| Data is representative and based on similar structures reported in the literature.[1][12] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful structure elucidation.

General Procedure for NMR Spectroscopy

A sample of the purified thiazole derivative (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer. All chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

General Procedure for High-Resolution Mass Spectrometry (HRMS)

HRMS data is acquired using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion or through an LC system. The data is processed to determine the accurate mass and elemental composition.

General Procedure for Single-Crystal X-ray Crystallography

Single crystals of the thiazole derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to solve and refine the crystal structure.

Signaling Pathways of Thiazole Derivatives

Many thiazole derivatives exert their biological effects by modulating specific signaling pathways. For instance, some have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[14]

Conclusion

The structural elucidation of novel thiazole derivatives is a multi-faceted process that requires the synergistic application of advanced analytical techniques. By following a systematic workflow and adhering to rigorous experimental protocols, researchers can confidently determine the molecular architecture of these important compounds, paving the way for further investigation into their therapeutic potential. This guide provides a foundational framework for professionals in the field, ensuring accuracy and efficiency in the characterization of novel thiazole-based drug candidates.

References

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The structural features of the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, allow for diverse substitutions, leading to a wide range of biological targets. This technical guide provides a comprehensive overview of a hypothetical in-silico modeling workflow for this compound, aimed at elucidating its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals.

Molecular Properties and Structure

The foundational step in any in-silico analysis is the characterization of the molecule of interest. The properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| CAS Number | 162651-09-4 |

| SMILES | O=C(O)C1=C(C)N=C(NCC)S1 |

| InChI Key | IKCWFYCMZBNCKA-UHFFFAOYSA-N |

In-Silico Modeling Workflow

A systematic in-silico approach is crucial for predicting the therapeutic potential of a compound. The following workflow outlines the key computational studies for this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a drug candidate against a specific protein target.

Potential Protein Targets

Based on the known biological activities of similar thiazole derivatives, several potential protein targets were selected for docking studies. These include enzymes implicated in cancer, inflammation, and bacterial infections.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, a critical process in tumor growth and metastasis.

-

Carbonic Anhydrase IX: An enzyme overexpressed in many types of tumors, contributing to the acidic tumor microenvironment.

-

DNA Gyrase (Subunit B): An essential bacterial enzyme involved in DNA replication, making it an attractive target for antibiotics.

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key strategy in the management of Alzheimer's disease.

Hypothetical Docking Results

The following table summarizes the hypothetical binding affinities of this compound with the selected protein targets. These values are presented as examples of what a researcher might expect from such a study.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Potential Therapeutic Area |

| VEGFR-2 (4ASD) | -8.5 | Cys919, Asp1046, Glu885 | Anticancer |

| Carbonic Anhydrase IX (5FL4) | -7.9 | His94, His96, His119, Zn2+ | Anticancer |

| DNA Gyrase B (1KZN) | -7.2 | Asp73, Asn46, Gly77 | Antibacterial |

| Acetylcholinesterase (4EY7) | -6.8 | Trp86, Tyr337, Phe338 | Neurodegenerative Diseases |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. In-silico tools can provide valuable insights into the drug-likeness of a molecule.

Predicted Physicochemical and Pharmacokinetic Properties

| Parameter | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 186.23 | < 500 |

| LogP (o/w) | 1.85 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Topological Polar Surface Area (Ų) | 81.6 | < 140 |

| Aqueous Solubility (LogS) | -2.5 | > -4 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeability | Low | Varies by target |

| CYP450 2D6 Inhibitor | No | No |

Predicted Toxicological Properties

| Parameter | Predicted Result |

| AMES Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogen |

| hERG Inhibition | Low risk |

| Hepatotoxicity | Low risk |

Signaling Pathway Analysis

Based on the hypothetical strong binding affinity to VEGFR-2, we can visualize the potential involvement of this compound in the VEGFR-2 signaling pathway.

Experimental Protocols

The following are representative experimental protocols that could be used to validate the in-silico findings for this compound.

VEGFR-2 Kinase Assay

Objective: To determine the in-vitro inhibitory activity of the compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory effect of the compound on carbonic anhydrase activity.

Materials:

-

Purified human carbonic anhydrase IX

-

4-Nitrophenyl acetate (substrate)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Test compound dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the carbonic anhydrase enzyme and the test compound dilutions to a 96-well plate.

-

Pre-incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Bacterial Growth Inhibition Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This technical guide outlines a hypothetical yet comprehensive in-silico modeling approach for the evaluation of this compound. The presented data, while illustrative, demonstrates the potential of this compound to interact with various therapeutically relevant protein targets. The proposed workflow and experimental protocols provide a solid framework for further investigation. Future studies should focus on the synthesis and experimental validation of the predicted activities to fully elucidate the therapeutic potential of this and similar thiazole derivatives. The integration of computational and experimental approaches is paramount in accelerating the discovery and development of novel therapeutic agents.

Exploring the Chemical Space of 4-Methyl-1,3-thiazole-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its inherent structural features, including the ability to participate in hydrogen bonding and hydrophobic interactions, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the chemical space surrounding 4-methyl-1,3-thiazole-5-carboxylic acid analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of new medicines.

Synthetic Strategies for 4-Methyl-1,3-thiazole-5-carboxylic Acid and its Analogs

The construction of the 4-methyl-1,3-thiazole-5-carboxylic acid core and its derivatives can be achieved through several synthetic routes. A common and versatile method is the Hantzsch thiazole synthesis.

General Synthesis of the Thiazole Core

A widely employed method for the synthesis of the 4-methylthiazole-5-carboxylic acid core involves the reaction of a thioamide with an α-haloketone. For the parent acid, this typically involves the cyclization of ethyl 2-chloroacetoacetate with formamide in the presence of phosphorus pentasulfide.[1] The resulting ethyl 4-methylthiazole-5-carboxylate can then be hydrolyzed to the desired carboxylic acid.[1]

A general workflow for the synthesis and subsequent derivatization of the 4-methyl-1,3-thiazole-5-carboxylic acid core is depicted below.

Experimental Protocol: Synthesis of 4-Methyl-1,3-thiazole-5-carboxylic Acid

The following is a representative protocol for the synthesis of the core scaffold, adapted from literature procedures.[1]

-

Step 1: Synthesis of Ethyl 4-methylthiazole-5-carboxylate:

-

In a 10 L glass reactor under a nitrogen atmosphere, add 1 mole of phosphorus pentasulfide (P4S10) and 6 kg of ethylene glycol dimethyl ether as the solvent.

-

While stirring, slowly add 5 moles of formamide dropwise over 2 hours.

-

Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and allow the reaction to proceed at room temperature for 6-8 hours.

-

Upon completion, cool the reaction mixture to 10 °C and collect the solid product by filtration.

-

Dissolve the solid product in four times its weight in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution.

-

Filter the resulting solution at 0-5 °C to obtain ethyl 4-methylthiazole-5-carboxylate as a white solid.

-

-

Step 2: Hydrolysis to 4-Methyl-1,3-thiazole-5-carboxylic Acid:

-

The purified ethyl 4-methylthiazole-5-carboxylate is then subjected to basic or acidic hydrolysis to yield the final carboxylic acid. For example, refluxing the ester with an aqueous solution of sodium hydroxide, followed by acidification, will yield the desired product.

-

Synthesis of Analogs

A common strategy for creating analogs involves the conversion of the carboxylic acid to an acid chloride, which can then be reacted with various amines or alcohols to form a diverse library of amides and esters.[2]

Experimental Protocol: Synthesis of Amide Derivatives [2]

-

A solution of 4-methyl-1,3-thiazole-5-carboxylic acid in a suitable solvent (e.g., dichloromethane) is treated with thionyl chloride (SOCl2) or a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).[3]

-

The resulting activated intermediate (acid chloride or active ester) is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the corresponding amide derivative.

-

The final product is purified using standard techniques such as column chromatography or recrystallization.

Biological Activities of 4-Methyl-1,3-thiazole-5-carboxylic Acid Analogs

Derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have reported the potent anticancer effects of analogs of 4-methyl-1,3-thiazole-5-carboxylic acid against a variety of cancer cell lines.

c-Met Kinase Inhibition: Some thiazole carboxamide derivatives have been identified as inhibitors of the c-Met receptor tyrosine kinase, a key driver of tumor growth and metastasis.[4] The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events promoting cell proliferation, survival, migration, and invasion.[1][5]

Table 1: In Vitro Anticancer Activity of Selected 4-Methyl-1,3-thiazole-5-carboxylic Acid Analogs

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 1 | MDA-MB-231 | MTT Assay | >100 | [2] |

| 3d | MDA-MB-231 | MTT Assay | 25 | [2] |

| 51am | A549 | Not Specified | 0.83 | [4] |

| 51am | HT-29 | Not Specified | 0.68 | [4] |

| 51am | MDA-MB-231 | Not Specified | 3.94 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity [6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

Derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 15 | Staphylococcus spp. | 1.95 | [5] |

| 15 | Enterococcus faecalis | 15.62 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [8][9]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: COX Inhibition

Certain analogs of 4-methyl-1,3-thiazole-5-carboxylic acid have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The COX pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are involved in pain, fever, and inflammation.

Table 3: COX Inhibitory Activity of a Thiazole Carboxamide Derivative

| Compound ID | Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| 2a | COX-1 | 0.08 | 1.44 | [3] |

| 2a | COX-2 | 0.05 | - | [3] |

Conclusion

The 4-methyl-1,3-thiazole-5-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis allows for the creation of large and diverse chemical libraries. Analogs based on this core have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the chemical space of these promising compounds and to design next-generation drug candidates with improved efficacy and safety profiles. Future efforts in this area may focus on optimizing the pharmacokinetic properties of these analogs and exploring their potential in other disease areas.

References

- 1. c-MET [stage.abbviescience.com]

- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

Methodological & Application

Application Notes and Protocols for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and experimental protocols are based on published research on structurally similar 2-substituted-amino-4-methyl-1,3-thiazole-5-carboxylic acid derivatives. As specific data for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is limited in publicly available literature, these protocols serve as a starting point and may require optimization.

Introduction

This compound belongs to a class of thiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Thiazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-diabetic, anti-inflammatory, antimicrobial, and antioxidant effects.[1] This document provides a potential application context and generalized experimental protocols for the investigation of this specific compound.

Potential Applications and Mechanism of Action

Based on studies of analogous compounds, this compound may be a promising candidate for investigation in the following areas:

-

Metabolic Disorders: A structurally related compound, 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, has been identified as a xanthine oxidase inhibitor and a free radical scavenging agent.[2] It has shown potential in mitigating hyperglycemia, improving insulin sensitivity, and reducing oxidative stress-induced inflammatory responses in diabetic models.[2] Therefore, this compound could potentially modulate similar pathways.

-

Anti-inflammatory Effects: The thiazole scaffold is present in various compounds with anti-inflammatory properties. The potential to reduce inflammatory markers warrants investigation.

-

Anticancer Activity: Numerous 2-amino-thiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their anti-tumor properties, with some exhibiting significant antiproliferative effects on various cancer cell lines.[3]

A plausible mechanism of action, extrapolated from related compounds, could involve the modulation of signaling pathways related to oxidative stress and inflammation.

Caption: Postulated signaling pathways for this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol assesses the free radical scavenging activity of the compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol to achieve a range of concentrations.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

| Compound | IC50 (µM) [Hypothetical Data] |

| This compound | 75.3 |

| Ascorbic Acid (Positive Control) | 15.8 |

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

| Cell Line | IC50 (µM) [Hypothetical Data] |

| MCF-7 | 45.2 |

| HepG2 | 68.7 |

| Doxorubicin (Positive Control) | 0.8 |

Protocol 3: Synthesis of this compound

This is a generalized synthetic route based on the Hantzsch thiazole synthesis, a common method for this class of compounds.

Caption: General synthetic workflow for this compound.

Procedure:

Step 1: Synthesis of Ethyl 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylate

-

Dissolve N-ethylthiourea in a suitable solvent such as ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).

-

The resulting precipitate, the ethyl ester intermediate, is filtered, washed with water, and dried.

Step 2: Hydrolysis to this compound

-

Suspend the ethyl ester intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2M HCl) to a pH of approximately 4-5.

-

The precipitated carboxylic acid product is collected by filtration, washed with cold water, and dried under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

All quantitative data from the above assays should be presented in clear, well-structured tables to facilitate comparison between the test compound and controls. The tables provided in the protocols are examples of how to structure this data. It is also recommended to present dose-response curves for the biological assays.

Conclusion

This compound is a compound with potential for biological investigation, particularly in the areas of metabolic disorders and oncology. The provided protocols, based on established methodologies for similar thiazole derivatives, offer a framework for initiating such studies. Researchers should be prepared to optimize these protocols to suit their specific experimental conditions and objectives.

References

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid against hyperglycemia, insulin sensitivity, and oxidative stress-induced inflammatory responses and β-cell damage in the pancreas of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative. Thiazole rings are significant structural motifs found in many biologically active compounds and pharmaceuticals.[1] As with any compound under investigation for potential pharmaceutical applications, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides a detailed application note and a proposed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. While specific validated methods for this exact analyte are not widely published, the following protocol is based on established principles for the analysis of similar small organic molecules, particularly other thiazole carboxylic acid derivatives.[2][3][4]

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and matrix components. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Proposed Analytical Method: RP-HPLC-UV

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical balance (4-5 decimal places).

-

pH meter.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents).

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

HPLC column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

-

-

Reagents:

-

This compound reference standard (purity >98%).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC grade or ultrapure.

-

Formic acid (HCOOH) or Trifluoroacetic acid (TFA), analytical grade.

-

Ammonium acetate or Ammonium formate, analytical grade (for buffered mobile phases).

-

Solvents for sample extraction (e.g., ethyl acetate, dichloromethane), if applicable.

-

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Formic acid in water.

-

Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.

-

Filter both mobile phases through a 0.22 µm membrane filter and degas before use.

-

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of the reference standard.

-

Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 10 mL volumetric flask.

-

Sonicate briefly if necessary to ensure complete dissolution.

-

Store the stock solution at 2-8 °C, protected from light.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent to cover the desired concentration range for the calibration curve (e.g., 0.1 - 100 µg/mL).

-

Sample Preparation

The sample preparation procedure will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A generic protocol for a solid formulation is provided below.

-

For a Tablet Formulation:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

-

Transfer the powder to a volumetric flask.

-

Add a suitable extraction solvent (e.g., 50:50 methanol:water) to about 70% of the flask volume.

-

Sonicate for 15-20 minutes to ensure complete extraction.

-

Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

-

Centrifuge a portion of the solution at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

-

Chromatographic Conditions

The following are suggested starting conditions and may require optimization:

| Parameter | Suggested Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |

| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at a predetermined λmax (e.g., 254 nm or 280 nm) |

Note: The optimal detection wavelength (λmax) should be determined by running a UV scan of the analyte in the mobile phase.

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

-

Quantification: Inject the prepared sample solutions. Identify the analyte peak based on its retention time compared to the standards. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for a well-validated method for a small organic molecule.

| Parameter | Expected Value/Range |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantitation (LOQ) | ~0.1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

| Retention Time | 5 - 15 minutes |

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the analytical method and the logical considerations for method development.

Caption: General workflow for the HPLC analysis of the target compound.

Caption: Logical flow for analytical method development and validation.

Alternative and Complementary Techniques

For higher sensitivity and selectivity, especially for analysis in complex biological matrices like plasma or tissue homogenates, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful alternative.[2][5]

HPLC-MS/MS Considerations:

-

Ionization: Electrospray ionization (ESI) in positive mode would likely be suitable for this molecule due to the presence of basic nitrogen atoms.

-

Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

-

Fragmentation: The fragmentation pattern in mass spectrometry would likely involve cleavage of the ethylamino group and decarboxylation from the carboxylic acid moiety.[6]

-

Sample Preparation: For biological samples, a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove proteins and other interfering substances.[2][5]

Conclusion

The proposed RP-HPLC-UV method provides a robust and accessible framework for the routine quantification of this compound in quality control and research settings. For applications requiring lower detection limits or analysis in complex biological matrices, transitioning to an HPLC-MS/MS-based method is recommended. The provided protocols and workflows serve as a comprehensive guide for the development, validation, and implementation of a suitable analytical method for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application of Thiazole Derivatives in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Thiazole, a sulfur and nitrogen-containing heterocyclic ring, is a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent anticancer activities. These compounds exert their cytotoxic and cytostatic effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and the targeted inhibition of key signaling pathways and structural proteins essential for cancer cell proliferation and survival.[1] The clinical success of thiazole-containing drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib underscores the therapeutic potential of this chemical motif in oncology. This document provides an overview of the application of various thiazole derivatives in cancer research, presenting their biological activities, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanisms of Action of Anticancer Thiazole Derivatives

Thiazole derivatives have been shown to target a wide array of biological molecules and pathways to elicit their anticancer effects. Key mechanisms include:

-

Induction of Apoptosis: Many thiazole-based compounds trigger the intrinsic or extrinsic apoptotic pathways in cancer cells, leading to their programmed demise.[2][3]

-

Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle at various checkpoints, most commonly at the G1/S or G2/M phases, thereby preventing cancer cell division.[3]

-

Inhibition of Protein Kinases: A significant number of thiazole derivatives are designed as inhibitors of protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] By blocking these kinases, the compounds can stifle tumor growth, proliferation, and angiogenesis.

-

Disruption of Microtubule Dynamics: Some thiazole derivatives interfere with the polymerization or depolymerization of tubulin, a critical component of the cytoskeleton. This disruption can lead to mitotic arrest and subsequent cell death.

-

Modulation of Signaling Pathways: Thiazole compounds have been found to modulate critical cancer-related signaling cascades, including the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and metabolism.[2]

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following tables summarize the in vitro anticancer activity of selected thiazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxicity of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)

| Compound/Derivative | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative 5b | 0.48 ± 0.03 | |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | 2.57 ± 0.16 | [3] |

| Imidazo[2,1-b]thiazole derivative 39 | 0.153 (EGFR), 0.108 (HER2) | [4] |

| Imidazo[2,1-b]thiazole derivative 43 | 0.122 (EGFR), 0.078 (HER2) | [4] |

Table 2: Cytotoxicity of Thiazole Derivatives in Lung Cancer Cell Lines (A549)

| Compound/Derivative | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative 5b | 0.97 ± 0.13 | |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide 8c | 48% inhibition at 5 µg/mL | [5] |

Table 3: Cytotoxicity of Thiazole Derivatives in Other Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Thiazole-2-imine derivative 4i | SaOS-2 | Osteosarcoma | 0.190 ± 0.045 µg/mL | [1] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | HepG2 | Liver Cancer | 7.26 ± 0.44 | [3] |

| Thiazole derivative 5k | MDA-MB-231 | Breast Cancer | 0.176 (anti-migration) | [6] |

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified VEGFR-2 Signaling Pathway and Inhibition by Thiazole Derivatives

Caption: Inhibition of the VEGFR-2 signaling cascade by a thiazole derivative.

Diagram 2: Experimental Workflow for Assessing Anticancer Activity

Caption: General workflow for the in vitro evaluation of thiazole derivatives.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a thiazole derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and untreated cancer cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

PBS

-

Ice-cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the thiazole derivative and harvest as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Thiazole derivative and control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)

-

96-well plate

-

Temperature-controlled microplate reader (340 nm)

Procedure:

-

Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice. Add GTP to a final concentration of 1 mM.

-

Assay Setup: Add diluted test compound or controls to the wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization: Add the ice-cold tubulin/GTP mixture to each well.

-